PC-88A is a monoacidic organophosphorus extractant that eliminates the selectivity and cost penalties of generic D2EHPA or Cyanex 272 in critical metal recovery circuits.
Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester (CAS: 14802-03-0), widely known in hydrometallurgy as PC-88A or Ionquest 801, is an intermediate-acidity organophosphorus extractant. Structurally positioned between phosphoric acids (like D2EHPA) and phosphinic acids (like Cyanex 272), this monoacidic ester provides a precise balance of metal loading capacity and chemical selectivity [1]. For industrial procurement and process design, its value lies in its specific pKa (~3.5–4.5), which dictates its operational pH window and stripping requirements. It is a viscous, lipophilic liquid utilized primarily as a stationary phase or mobile carrier in liquid-liquid extraction circuits, where its dimeric structure in non-polar diluents enables the highly selective recovery of critical energy transition metals, such as cobalt and heavy rare earth elements, from complex mixed leachates[1].
Generic substitution of PC-88A with closely related in-class alternatives routinely fails due to strict operational pH constraints and separation factor requirements in continuous extraction circuits. Replacing PC-88A with the more acidic D2EHPA results in near-zero selectivity between cobalt and nickel or between heavy and light rare earth elements, leading to the co-extraction of impurities and necessitating cost-prohibitive downstream scrubbing stages [1]. Conversely, substituting with the weaker phosphinic acid Cyanex 272 requires a significantly higher equilibrium pH to achieve equivalent metal loading, which exponentially increases continuous alkali consumption during processing and limits the extraction efficiency of critical heavy rare earths like dysprosium [2]. Consequently, PC-88A cannot be substituted in workflows engineered for its specific proton-exchange stoichiometry and steric coordination geometry without severely disrupting process economics.
In chloride and sulfate leachates, PC-88A demonstrates a Co/Ni separation factor approximately 200 times greater than D2EHPA under identical baseline conditions, reaching separation values exceeding 350 at an optimal equilibrium pH of 3.8–4.5[1].
| Evidence Dimension | Co/Ni Separation Factor |
| Target Compound Data | >350 (at pH 3.8–4.5) |
| Comparator Or Baseline | D2EHPA (~1.75 under identical baseline conditions) |
| Quantified Difference | ~200x higher separation factor |
| Conditions | Chloride leach solution, 20% extractant in kerosene, pH 3.8–4.5 |
Eliminates the need for multiple scrubbing stages in battery recycling and superalloy processing, directly lowering CAPEX and OPEX for high-purity cobalt production.
PC-88A provides highly selective extraction of heavy REEs over light REEs. At 0.8 mol/L, PC-88A extracts 97% Dysprosium (Dy) and 91% Terbium (Tb), but limits Neodymium (Nd) co-extraction to 63%. In contrast, Cyanex 272 only achieves 76% Dy extraction, while D2EHPA indiscriminately extracts >99% of all three metals [1].
| Evidence Dimension | Dysprosium (Dy) Extraction Efficiency |
| Target Compound Data | 97% Dy extraction (with 63% Nd co-extraction) |
| Comparator Or Baseline | Cyanex 272 (76% Dy extraction) and D2EHPA (>99% for both Dy and Nd, zero selectivity) |
| Quantified Difference | 21% higher Dy extraction than Cyanex 272; massive selectivity improvement over D2EHPA |
| Conditions | 0.8 mol/L extractant, mixed REE chloride solution (1500 mg/L each), pH 1.0–1.4 |
Enables the economic separation of high-value magnet metals (Dy, Tb) from bulk Neodymium, a critical step in permanent magnet recycling.
When utilized for iron(III) extraction from chloride solutions, the loaded PC-88A organic phase requires significantly lower acid concentrations for stripping compared to D2EHPA. Comparable iron stripping efficiencies are achieved using 50% of the sulfuric acid concentration or 1 N less hydrochloric acid than required for a D2EHPA system [1].
| Evidence Dimension | Acid concentration required for Fe(III) stripping |
| Target Compound Data | 50% less H2SO4 or 1 N less HCl required |
| Comparator Or Baseline | D2EHPA (requires high baseline acid concentration) |
| Quantified Difference | ~50% reduction in stripping acid molarity |
| Conditions | Fe(III) loaded organic phase from chloride solution |
Drastically reduces reagent costs and mitigates equipment corrosion during the stripping and regeneration phases of the extraction circuit.
PC-88A operates at a lower equilibrium pH than phosphinic acids, improving processability. To achieve 60% zinc extraction from sulfate solutions, PC-88A requires an equilibrium pH of 4.1, whereas Cyanex 272 requires a pH of 4.75 to reach the same extraction threshold [1].
| Evidence Dimension | Equilibrium pH for 60% Zinc Extraction |
| Target Compound Data | pH 4.1 |
| Comparator Or Baseline | Cyanex 272 (pH 4.75) |
| Quantified Difference | 0.65 pH unit reduction |
| Conditions | 0.04 M extractant in sulfate solution |
Lower operating pH translates directly to reduced continuous alkali addition required to neutralize released protons during large-scale continuous extraction.
PC-88A is deployed in the hydrometallurgical processing of battery leachates to isolate cobalt from nickel. Its >350 Co/Ni separation factor ensures the production of battery-grade cobalt sulfate without the excessive, multi-stage scrubbing circuits required when using D2EHPA [1].
In the recycling of permanent magnets, PC-88A is utilized to fractionate heavy rare earth elements from light ones. Its ability to extract 97% of dysprosium while leaving a significant portion of neodymium in the aqueous phase makes it the standard extractant for isolating high-value magnet metals [2].
PC-88A serves as an efficient extractant for removing Fe(III) impurities from chloride streams. Because it can be stripped with 50% less sulfuric acid than D2EHPA, it is selected for workflows where minimizing acid consumption and protecting downstream equipment from high-molarity acid corrosion is a priority [3].
For the extraction of zinc from complex sulfate media, PC-88A is chosen over phosphinic acids like Cyanex 272. Its ability to achieve high extraction efficiencies at a lower equilibrium pH (pH 4.1) reduces the continuous alkali dosing required to maintain process stability, optimizing operational expenditures [4].
Corrosive;Irritant